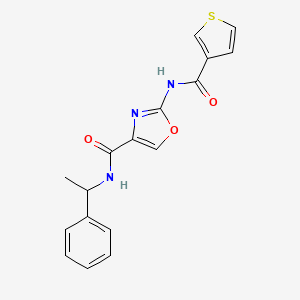

N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11(12-5-3-2-4-6-12)18-16(22)14-9-23-17(19-14)20-15(21)13-7-8-24-10-13/h2-11H,1H3,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROUVBWMIAPVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and phenylethyl groups. Common reagents used in these reactions include:

Oxazole formation: Cyclization reactions involving amides and aldehydes.

Thiophene introduction: Thiophene derivatives can be introduced through substitution reactions.

Phenylethyl group addition: This can be achieved through Friedel-Crafts alkylation or other alkylation methods.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlling these parameters to favor desired reactions.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole core is susceptible to electrophilic and nucleophilic attacks, with its electron-deficient nature favoring reactions with nucleophiles. Key reactions include:

Photooxidation with Singlet Oxygen (¹O₂)

-

Oxazoles react with ¹O₂ via a [4+2] cycloaddition, forming endoperoxides that rearrange to triamides or imides (Figure 1) .

Example reaction pathway: -

Substituents influence reactivity: Electron-withdrawing groups (e.g., carboxamide) reduce the oxazole’s electron density, slowing ¹O₂ reaction rates . For N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, steric hindrance from the phenylethyl group may further modulate reactivity.

Nucleophilic Substitution

-

Chloromethyl oxazoles undergo AgClO₄-promoted substitution with primary amines (e.g., phenylethylamine) to form N-substituted oxazole derivatives . This suggests potential reversibility under acidic or metal-catalyzed conditions.

Thiophene-3-Amido Group Reactivity

-

Hydrolysis : The thiophene-3-amido group is susceptible to acidic/basic hydrolysis, yielding thiophene-3-carboxylic acid and an amine (Figure 2) .

Example:

Carboxamide Reactivity

The terminal carboxamide group can participate in:

-

Hydrolysis : Forms carboxylic acid under strong acidic/basic conditions.

-

Cross-Coupling : Copper-catalyzed S-arylation of thioamides (analogous to Ullmann reactions) has been reported, though this requires a thioamide precursor .

Thermal and Photochemical Stability

-

Oxazoles with electron-withdrawing substituents (e.g., carboxamide) exhibit reduced thermal stability compared to alkyl-substituted analogs .

-

Photodegradation via ¹O₂ is likely under UV light, producing imides or triamides (Table 1).

Table 1. Predicted Reaction Pathways for N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Synthetic Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with oxazole and thiophene moieties exhibit promising anticancer properties. The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, in vitro studies have shown that derivatives of similar structures can inhibit the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with varying degrees of potency . The mechanisms likely involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

Mechanism of Action

The proposed mechanism involves the compound's interaction with molecular targets such as enzymes and receptors. It may inhibit specific metabolic pathways or modulate signaling cascades by binding to cellular receptors. Additionally, the compound might intercalate with nucleic acids, influencing gene expression and cellular functions.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The structural components of N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the thiophene ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Biochemical Research

Bioisosterism in Drug Design

The amide functional group in this compound can be considered a bioisostere, which plays a critical role in drug design. Studies on amide bond replacements have shown that modifications can lead to improved pharmacological profiles . This aspect is particularly relevant for developing new therapeutic agents with enhanced efficacy and reduced toxicity.

Material Science

Potential Applications in Organic Electronics

The unique electronic properties of thiophene derivatives lend themselves to applications in organic electronics. N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide could serve as a building block for organic semiconductors or photovoltaic materials due to its ability to form stable thin films and facilitate charge transport.

Summary Table of Applications

Mechanism of Action

The mechanism by which N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

| Compound | Catalog # () | Price (USD) |

|---|---|---|

| (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide | RC471-1 | 1 g: $4,000 |

| RC471-2 | 5 g: $10,000 |

Table 2: Functional Group Impact

Biological Activity

N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process includes:

- Oxazole Formation : Cyclization reactions involving amides and aldehydes.

- Thiophene Introduction : Achieved through substitution reactions with thiophene derivatives.

- Phenylethyl Group Addition : Utilizes Friedel-Crafts alkylation or other alkylation methods.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzymatic Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways.

- Nucleic Acid Interaction : It may intercalate or bind to DNA/RNA, affecting gene expression.

Anticancer Potential

Research has shown that derivatives of oxazole compounds, such as N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, exhibit promising anticancer properties. A study highlighted the structure-activity relationship (SAR) of 2-phenyl-oxazole derivatives, indicating that specific modifications can enhance their efficacy as apoptosis inducers. For instance, a related compound demonstrated an effective concentration (EC50) of 270 nM in inducing apoptosis in human colorectal cancer cells .

Inhibition Studies

Inhibition studies have revealed that compounds with similar scaffolds can effectively inhibit tyrosinase activity, a key enzyme in melanin production. For example, certain derivatives showed IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a strong potential for skin-related applications .

Case Study 1: Apoptosis Induction

A notable study involved a derivative closely related to N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide. This compound exhibited a GI50 of 229 nM in DLD-1 human colorectal cancer cells and achieved 63% tumor growth inhibition in xenograft mouse models at a dosage of 50 mg/kg . These findings underscore the compound's potential as an anticancer agent.

Case Study 2: Tyrosinase Inhibition

Another investigation assessed the tyrosinase inhibitory activity of compounds structurally similar to N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide. The results indicated that specific substitutions significantly enhanced inhibitory potency. For instance, compounds with hydroxyl groups showed markedly improved activity compared to those without such modifications .

Data Tables

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Compound A | 270 | 229 | 63 |

| Compound B | 16.78 | >200 | Not assessed |

| Compound C | 20.38 | Not assessed | Not assessed |

Q & A

Q. What are the standard synthetic routes for N-(1-phenylethyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide?

The synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with oxazole precursors. A common approach includes:

- Step 1 : Activation of thiophene-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) to form the thiophene-3-amido intermediate.

- Step 2 : Reaction of the amide intermediate with a pre-functionalized 1,3-oxazole-4-carboxamide scaffold. Ethanol or THF is often used as a solvent under reflux (70–95°C), with yields ranging from 37% to 93% depending on substituents .

- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed for isolation .

Q. How is this compound characterized using spectroscopic methods?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene and phenyl groups) and oxazole protons (δ 8.3–8.5 ppm). The carboxamide carbonyl resonates at ~δ 165–170 ppm in 13C NMR .

- IR Spectroscopy : Strong absorption bands for C=O (1670–1700 cm⁻¹) and N-H stretching (3300–3450 cm⁻¹) confirm amide and oxazole functionalities .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ ions, with exact mass matching the molecular formula (e.g., m/z 369.12 for C₁₉H₁₇N₃O₃S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Low yields (e.g., 37% in some cases ) often arise from steric hindrance or poor solubility. Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalysis : Adding catalytic amounts of DMAP improves acylation efficiency.

- Temperature Control : Gradual heating (e.g., 60°C → reflux) minimizes side reactions.

- Substituent Engineering : Electron-withdrawing groups on the phenyl ring increase reactivity, as seen in derivatives with fluorophenyl substituents (yields up to 73%) .

Q. How can contradictions in NMR data be resolved during structural validation?

Conflicting signals may arise from tautomerism or rotameric forms. For example:

- Tautomeric Equilibria : Thiophene-amide protons may exhibit splitting due to hindered rotation. Variable-temperature NMR (VT-NMR) at 25–80°C can stabilize conformers for clearer analysis .

- Impurity Peaks : Compare experimental spectra with computational predictions (e.g., DFT-calculated shifts) to identify artifacts. LC-MS purity checks (>95%) are critical .

Q. What strategies are used to study the mechanism of action in antimicrobial assays?

- Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase or fungal cytochrome P450 enzymes, using IC₅₀ values to quantify potency .

- Membrane Permeability : Fluorescence microscopy with propidium iodide staining evaluates disruption of microbial membranes .

- Resistance Studies : Serial passage assays under sub-MIC conditions identify mutations conferring resistance, guiding SAR optimization .

Q. How are derivatives designed to improve bioactivity and pharmacokinetic properties?

- Structural Modifications :

- In Silico Modeling : Docking studies with bacterial FabI or fungal CYP51 predict binding affinities. Derivatives with ΔG < -8 kcal/mol show promise .

- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and LogP calculations (target: 2–4) balance solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.